
Grazoprevir sodium
概要
説明
グラゾプレビルナトリウム塩は、MK-5172ナトリウム塩としても知られており、C型肝炎ウイルスNS3/4aプロテアーゼの選択的阻害剤です。この化合物は、ウイルスのさまざまな遺伝子型および耐性変異株に対して幅広い活性を示します。 SARS-CoV-2 3CLプロテアーゼの活性を阻害する大きな可能性を示しています .
準備方法
グラゾプレビルナトリウム塩の合成には、いくつかの重要なステップが含まれます。 主要な合成経路の1つは、ジクロロキノキサリンとプロリノール誘導体の位置選択的置換反応を含み、その後、マクロラクタム化による18員環状マクロサイクルを構築します . 工業生産方法は、通常、最適化された反応条件を用いた大規模合成を含み、高い収率と純度を確保します .
化学反応の分析
グラゾプレビルナトリウム塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して促進できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの一般的な還元剤を使用できます。
置換: 適切な条件下で求核剤が脱離基を置換する求核置換反応は一般的です。
加水分解: この反応は、水または水溶液の存在下での化合物の分解を含みます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
グラゾプレビルナトリウム塩は、科学研究に幅広く応用されています。
化学: プロテアーゼ阻害剤の研究において参照化合物として使用されます。
生物学: この化合物は、生化学的アッセイで、ウイルスプロテアーゼの阻害を調査するために使用されます。
医学: グラゾプレビルナトリウム塩は、特にC型肝炎およびCOVID-19に対して、抗ウイルス療法の開発において重要な成分です。
科学的研究の応用
Hepatitis C Treatment
- Combination Therapy : Grazoprevir is most commonly used in conjunction with elbasvir to treat chronic HCV infections. The combination has demonstrated sustained virologic response (SVR) rates between 94% and 97% for genotype 1 and up to 100% for genotype 4 after a 12-week treatment course .
- C-SALT Study : A significant clinical trial, known as the C-SALT study, evaluated grazoprevir in patients with Child-Pugh class B cirrhosis. In this study, participants receiving a reduced dose of grazoprevir (50 mg once daily) achieved a 90% SVR rate at 12 weeks post-treatment. This highlights grazoprevir's effectiveness even in patients with advanced liver disease .
- Safety Profile : Grazoprevir has been shown to have a favorable safety profile, with adverse events being generally mild and manageable. Common side effects included fatigue and nausea, but serious adverse events were rare .
Pharmacokinetic Properties
Grazoprevir demonstrates advantageous pharmacokinetic properties that enhance its clinical efficacy:
- Absorption and Bioavailability : Grazoprevir exhibits good oral bioavailability, allowing for effective dosing regimens.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which is significant for patients with liver impairment .
- Drug Interactions : Grazoprevir's interaction potential with other medications is an important consideration in clinical practice, especially among patients on multiple therapies.
Efficacy in Special Populations
- Patients with Decompensated Cirrhosis : The C-SALT study indicated that grazoprevir can be effectively used in patients with decompensated liver disease, providing a viable treatment option where few exist .
- Real-World Evidence : Additional studies have corroborated high SVR rates in real-world settings among diverse patient populations, including those co-infected with HIV or those with severe renal impairment .
Comparative Studies
Grazoprevir has been compared to other direct-acting antivirals (DAAs) in various studies:
Study | Treatment Regimen | SVR Rate | Population |
---|---|---|---|
C-SALT | EBR + GZR (50 mg) | 90% | CP-B Cirrhosis |
SOLAR-2 | Sofosbuvir + Ledipasvir + Ribavirin | 84.6% | CP-B Participants |
ASTRAL-4 | Sofosbuvir + Velpatasvir | 83.3% | CP-B Participants |
This table illustrates the competitive efficacy of grazoprevir compared to other treatments available for chronic HCV.
作用機序
グラゾプレビルナトリウム塩は、C型肝炎ウイルスのNS3/4aプロテアーゼを選択的に阻害することで効果を発揮します。この阻害により、ウイルスがポリタンパク質を機能性タンパク質に処理することができなくなり、ウイルスの複製が停止します。 この化合物は、ウイルスの複製に不可欠なSARS-CoV-2 3CLプロテアーゼの活性も阻害します .
類似化合物の比較
グラゾプレビルナトリウム塩は、C型肝炎ウイルスのさまざまな遺伝子型および耐性変異株に対して幅広い活性を示すため、ユニークです。類似の化合物は次のとおりです。
グラゾプレビルカリウム塩: 同様の阻害特性を持つグラゾプレビルの別の形態。
グラゾプレビル水和物: 比較可能な活性を有するグラゾプレビルの水和形態。
その他のNS3/4aプロテアーゼ阻害剤: シメプレビルやパリタプレビルなどの化合物は、NS3/4aプロテアーゼを阻害しますが、活性スペクトルや耐性プロファイルが異なる場合があります
グラゾプレビルナトリウム塩は、その高い効力と幅広いスペクトル活性により、抗ウイルス研究および治療における貴重な化合物となっています。
類似化合物との比較
MK-5172 sodium salt is unique due to its broad activity across various genotypes and resistant variants of the Hepatitis C virus. Similar compounds include:
Grazoprevir potassium salt: Another form of Grazoprevir with similar inhibitory properties.
Grazoprevir hydrate: A hydrated form of Grazoprevir with comparable activity.
Other NS3/4a protease inhibitors: Compounds like Simeprevir and Paritaprevir also inhibit the NS3/4a protease but may differ in their spectrum of activity and resistance profiles
MK-5172 sodium salt stands out due to its high potency and broad-spectrum activity, making it a valuable compound in antiviral research and therapy.
生物活性
Grazoprevir sodium, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been extensively studied for its biological activity, particularly in the context of treating chronic HCV infections. This article reviews the compound's mechanism of action, efficacy against various genotypes, resistance profiles, and pharmacokinetics based on diverse research findings.
Grazoprevir functions as a macrocyclic protease inhibitor , specifically targeting the NS3/4A protease of HCV. This protease is essential for viral replication, and by inhibiting it, grazoprevir effectively prevents the virus from maturing and replicating. The compound exhibits a high binding affinity to the enzyme, characterized by its ability to maintain activity against various resistance-associated substitutions in HCV genotypes.
Efficacy Against HCV Genotypes
Grazoprevir demonstrates broad antiviral activity across multiple HCV genotypes. Notably, it has shown significant potency against genotype 1a and 1b, with an effective concentration (EC50) in the subnanomolar to single-digit nanomolar range. However, its efficacy diminishes against genotype 3, where it is less potent compared to other genotypes.
Table 1: Grazoprevir Activity Across HCV Genotypes
Genotype | EC50 (nM) | Resistance Substitutions Impact |
---|---|---|
GT1a | <1 | Minimal impact from Q80K |
GT1b | <1 | Minimal impact from common mutations |
GT2 | <10 | Limited resistance observed |
GT3 | >10 | Significant resistance noted |
Resistance Profiles
Research indicates that grazoprevir retains effectiveness against several common NS3 substitutions associated with resistance. For instance, substitutions such as V36M and T54S have minimal impact on grazoprevir's activity. However, certain mutations like D168A can reduce its potency significantly; yet when combined with R155K, the effect can be nullified due to unique molecular interactions that enhance binding affinity.
Table 2: Impact of Resistance-Associated Substitutions on Grazoprevir Activity
Substitution | Impact on Activity |
---|---|
Q80K | Minimal |
D168A | 2-81 fold reduction |
R155K/D168A | Potency restored |
Pharmacokinetics
The pharmacokinetic profile of grazoprevir indicates that it is well-absorbed and exhibits a half-life suitable for once-daily dosing. It is primarily metabolized in the liver via cytochrome P450 enzymes but does not significantly inhibit these enzymes, suggesting a low potential for drug-drug interactions.
Key Pharmacokinetic Parameters
- Bioavailability : Approximately 50%
- Half-life : 12-15 hours
- Metabolism : Primarily hepatic (CYP3A4)
- Excretion : Mostly via feces (87%), with renal excretion being minimal (2%).
Case Studies and Clinical Trials
Clinical studies have demonstrated that grazoprevir, in combination with elbasvir (an NS5A inhibitor), results in high rates of sustained virologic response (SVR) among patients with chronic HCV infection. In trials involving treatment-experienced patients with genotype 1a infections, SVR rates exceeded 95%, illustrating the efficacy of this combination therapy.
Table 3: Clinical Trial Outcomes for Grazoprevir/Elbasvir Combination Therapy
Study Type | Population | SVR Rate (%) |
---|---|---|
Phase III Trial | Treatment-naïve | 97 |
Phase III Trial | Treatment-experienced | 95 |
Real-world Study | Diverse genotypes | 90 |
特性
IUPAC Name |
sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZBIVJZNPHGU-CIAYNJNFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49N6NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425038-27-2 | |
Record name | Grazoprevir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425038272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。